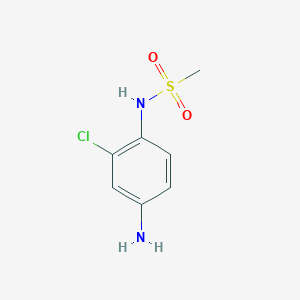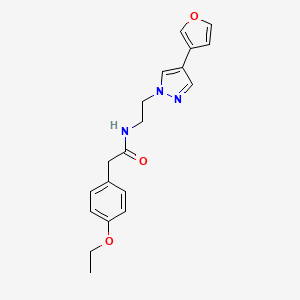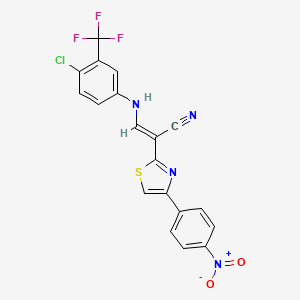
(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H10ClF3N4O2S and its molecular weight is 450.82. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
A study detailed the synthesis and X-ray crystal structures of new heteroarylacrylonitriles, exploring their in vitro cytotoxic activities on human cancer cell lines. These compounds were synthesized via Knoevenagel condensation, highlighting the importance of structural variation for biological activity. The research indicated that the structural positioning of substituents plays a crucial role in cytotoxic potency, offering insights into the chemical synthesis and structural analysis of acrylonitrile derivatives (Sa̧czewski et al., 2004).
Spectroscopic Study and Chemosensors
Another research focused on the synthesis, crystal structure, and spectroscopic study of novel benzimidazoles and benzimidazo[1,2-a]quinolines, demonstrating their potential as chemosensors for different cations. This study utilized single-crystal X-ray diffractometry and fluorescence spectroscopy to characterize the compounds, highlighting how structural modifications can influence the sensing capabilities for metal ions, which is relevant for developing new materials for chemical sensing applications (Hranjec et al., 2012).
Antifungal and Anticancer Agents
Research into the synthesis of novel heterocycles derived from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile showcased the creation of potent antifungal agents. This study illustrates the utility of acrylonitrile derivatives in synthesizing compounds with significant biological activities, providing a pathway for the development of new therapeutic agents (Gomha & Abdel‐Aziz, 2012).
Corrosion Inhibition
A study on the corrosion inhibition efficiency of certain acrylonitrile derivatives on mild steel in hydrochloric acid utilized experimental and theoretical methods to demonstrate how structural variations in acrylonitrile compounds can significantly affect their performance as corrosion inhibitors. This research highlights the application of these compounds in protecting metals against corrosion, which is vital for industrial applications (Verma et al., 2016).
Optoelectronic Devices
The synthesis and characterization of donor-acceptor substituted thiophene dyes for enhanced nonlinear optical limiting were explored, indicating the potential of acrylonitrile derivatives in optoelectronic applications. This study emphasizes the role of these compounds in developing materials for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications (Anandan et al., 2018).
Propriétés
IUPAC Name |
(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N4O2S/c20-16-6-3-13(7-15(16)19(21,22)23)25-9-12(8-24)18-26-17(10-30-18)11-1-4-14(5-2-11)27(28)29/h1-7,9-10,25H/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIGQHRMXMPAHF-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one](/img/structure/B2526105.png)
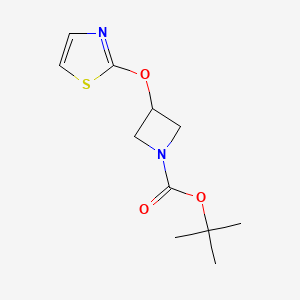
![[4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-piperidin-1-yl-methanone](/img/structure/B2526108.png)

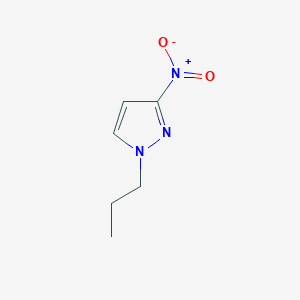

![N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide](/img/structure/B2526115.png)
